molecular formula C18H23N5O4 B10855127 Pcsk9-IN-10

Pcsk9-IN-10

Cat. No.: B10855127
M. Wt: 373.4 g/mol
InChI Key: YUNMPASCLGGSKE-UHFFFAOYSA-N
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Description

PCSK9-IN-10 is a compound that inhibits the activity of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in the regulation of low-density lipoprotein cholesterol levels in the blood. By inhibiting PCSK9, this compound can help reduce low-density lipoprotein cholesterol levels, making it a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCSK9-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, oxidation, and reduction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

PCSK9-IN-10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce functionalized analogs with different biological properties .

Scientific Research Applications

PCSK9-IN-10 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a tool to study the structure-activity relationships of PCSK9 inhibitors and to develop new synthetic methodologies.

    Biology: this compound is employed in biological studies to investigate the role of PCSK9 in lipid metabolism and its impact on cellular processes.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases. It is also used in preclinical studies to evaluate its efficacy and safety.

    Industry: This compound is utilized in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

PCSK9-IN-10 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes. This prevents the degradation of LDLRs, leading to increased recycling of LDLRs to the cell surface and enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. The molecular targets and pathways involved include the PCSK9-LDLR axis and downstream signaling pathways that regulate cholesterol homeostasis .

Comparison with Similar Compounds

PCSK9-IN-10 is compared with other PCSK9 inhibitors, such as alirocumab, evolocumab, and inclisiran. While all these compounds target PCSK9, this compound may have unique structural features or binding affinities that differentiate it from others. For example, inclisiran is a small interfering RNA that reduces PCSK9 production, whereas this compound is a small molecule inhibitor that directly binds to PCSK9 .

List of Similar Compounds

This compound stands out due to its specific mechanism of action and potential therapeutic benefits in lowering low-density lipoprotein cholesterol levels and reducing cardiovascular risks.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

8-(2-methoxyethylamino)-7-[(3-methoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O4/c1-21-15-14(16(24)22(2)18(21)25)23(17(20-15)19-8-9-26-3)11-12-6-5-7-13(10-12)27-4/h5-7,10H,8-9,11H2,1-4H3,(H,19,20)

InChI Key

YUNMPASCLGGSKE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC(=CC=C3)OC

Origin of Product

United States

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